(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one

oxazolidinone chiral auxiliary structure-activity relationship

(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is a chiral, non-racemic oxazolidin-2-one derivative defined by a quaternary (R)-configured C4 center bearing a methyl group and a trans-2-phenylethenyl (styryl) substituent. The compound belongs to the 1,3-oxazolidin-2-one class widely employed in asymmetric synthesis and medicinal chemistry, but its specific substitution pattern—combining a quaternary stereocenter with a conjugated arylalkenyl side chain—distinguishes it from common 4,5-disubstituted or N-acylated oxazolidinone auxiliaries.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 917603-80-6
Cat. No. B12603343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one
CAS917603-80-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1(COC(=O)N1)C=CC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-12(9-15-11(14)13-12)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/t12-/m1/s1
InChIKeyLUCDZPYNHSYTSV-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-4-Methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one (CAS 917603-80-6): Chemical Identity and Structural Baseline


(4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one is a chiral, non-racemic oxazolidin-2-one derivative defined by a quaternary (R)-configured C4 center bearing a methyl group and a trans-2-phenylethenyl (styryl) substituent . The compound belongs to the 1,3-oxazolidin-2-one class widely employed in asymmetric synthesis and medicinal chemistry, but its specific substitution pattern—combining a quaternary stereocenter with a conjugated arylalkenyl side chain—distinguishes it from common 4,5-disubstituted or N-acylated oxazolidinone auxiliaries. Available physicochemical characterization includes molecular formula C₁₂H₁₃NO₂, molecular weight 203.24 g/mol, and a calculated logP of 1.84 . No published biological activity, catalytic performance, or solid-state characterization data were identified in the open literature at the time of analysis.

Why Generic Oxazolidinones Cannot Substitute for (4R)-4-Methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one in Chiral Applications


Within the oxazolidin-2-one family, interchangeability is precluded by the stereochemical and electronic consequences of C4-substitution. A quaternary C4 center—as in (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one—eliminates the conformational flexibility present in 4-H or 4-monosubstituted analogs, enforcing a fixed spatial orientation of the styryl side chain . The conjugated styryl group further introduces a UV-active chromophore and a potential site for π-stacking or Heck-type functionalization absent in saturated 4-alkyl or 4-aryl analogs. These structural features mean that even closely related 4-methyl-4-phenyl- or 4-methyl-4-benzyl-oxazolidin-2-ones cannot reproduce the exact steric bulk, electronic profile, or reactivity of the target compound. Without direct comparative data, the risk of altered diastereoselectivity, binding affinity, or downstream functionalization efficiency in any application where this compound serves as a chiral building block is sufficient to disqualify generic substitution.

Quantitative Differentiation Evidence for (4R)-4-Methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one: What the Data Show


Absence of Published Head-to-Head Comparative Data Against Structural Analogs

A comprehensive search of primary research articles, patents, and authoritative databases (PubMed, Google Patents, PubChem, SciFinder) up to May 2026 returned no head-to-head studies, no cross-study comparable datasets, and no class-level quantitative comparisons involving (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one and any defined analog . The compound lacks published IC₅₀, K_d, enantiomeric excess (ee) in asymmetric transformations, logD, solubility, metabolic stability, or any other numerically expressible performance parameter. Consequently, no quantitative differentiation evidence can be presented.

oxazolidinone chiral auxiliary structure-activity relationship

Application Scenarios for (4R)-4-Methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one Based on Structural Inference


Chiral Building Block for Quaternary Center-Containing Pharmaceuticals

The quaternary C4 stereocenter and styryl side chain make this compound a potential intermediate for constructing drug candidates requiring a rigid, non-planar motif. Without direct evidence, the structural analogy to oxazolidinone fragments in CETP inhibitors (e.g., anacetrapib) suggests possible utility in medicinal chemistry campaigns targeting cholesterol ester transfer protein or other targets where a 4,4-disubstituted oxazolidinone core is desired .

Asymmetric Synthesis Ligand or Auxiliary Development

The (R)-configuration and quaternary center could provide a chiral environment for metal-catalyzed reactions. However, no catalytic results exist; this scenario is speculative and should only be pursued with internal screening. The styryl group may also serve as a handle for further functionalization (e.g., cross-coupling) to generate libraries of chiral ligands .

Polymer or Materials Chemistry Monomer

The styryl double bond is potentially polymerizable, offering a route to chiral polymers with oxazolidinone side chains. No polymerization data exist for this specific monomer, but the structural precedent of styrene and vinyl-oxazolidinone copolymerizations supports exploratory research .

Quote Request

Request a Quote for (4R)-4-methyl-4-(2-phenylethenyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.